An In-depth Technical Guide to 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-: Synthesis, Properties, and Biological Significance
An In-depth Technical Guide to 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-, a notable member of the versatile quinazolinone family of heterocyclic compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and related scientific disciplines.
Introduction: The Quinazolinone Scaffold
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] This bicyclic heterocycle, consisting of a pyrimidine ring fused to a benzene ring, is found in numerous natural products and synthetic compounds with diverse pharmacological activities.[2][3] The versatility of the quinazolinone ring system, particularly the potential for substitution at the 2 and 3 positions, allows for the fine-tuning of its biological profile, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[4][5][6] The subject of this guide, 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone, features a methyl group at the 2-position and an allyl (2-propenyl) group at the 3-position, modifications that are known to influence its bioactivity.
Chemical Structure and Physicochemical Properties
The chemical structure of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- is characterized by the foundational quinazolinone core with specific substitutions that impart distinct properties to the molecule.
Chemical Structure:
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IUPAC Name: 2-methyl-3-(prop-2-en-1-yl)quinazolin-4(3H)-one
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Synonyms: 2-methyl-3-allyl-4(3H)-quinazolinone
The structural formula is depicted below:
Figure 1: Chemical structure of 4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)-.
Physicochemical Properties:
Specific experimental data for 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone is not extensively reported. However, the properties can be estimated based on the parent compound, 2-methyl-4(3H)-quinazolinone, and related derivatives.
| Property | Value (for 2-methyl-4(3H)-quinazolinone) | Reference |
| Molecular Formula | C9H8N2O | [7][8] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Melting Point | 231-233 °C | [7] |
| Solubility | DMSO: 50 mg/mL (with sonication) | [7] |
| Water Solubility | < 0.1 mg/mL | [7] |
| logP (calculated) | 0.7 | [8] |
The introduction of the allyl group at the N3 position is expected to increase the lipophilicity and slightly increase the molecular weight compared to the parent compound.
Synthesis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone
The synthesis of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone can be achieved through a multi-step process, typically starting from anthranilic acid or its derivatives. A common strategy involves the initial formation of the 2-methyl-4(3H)-quinazolinone core, followed by N-alkylation at the 3-position.
Synthetic Pathway Overview:
Figure 2: A general synthetic pathway to 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone.
Experimental Protocol: N-Alkylation of 2-Methyl-4(3H)-quinazolinone
This protocol is adapted from general procedures for the N-alkylation of quinazolinones.[9]
Materials:
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2-Methyl-4(3H)-quinazolinone
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Allyl bromide
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Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)
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Anhydrous N,N-dimethylformamide (DMF) or acetone
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Ethyl acetate
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Hexane
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Brine solution
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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Reaction Setup: To a solution of 2-methyl-4(3H)-quinazolinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add allyl bromide (1.2 eq) dropwise to the suspension.
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Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazolinone ring, a singlet for the 2-methyl group, and signals corresponding to the allyl group at the 3-position (a doublet for the N-CH₂, a multiplet for the vinylic CH, and two multiplets for the terminal vinylic CH₂).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 160-165 ppm), the aromatic carbons, the 2-methyl carbon, and the three carbons of the allyl group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (amide) stretch around 1680-1700 cm⁻¹, aromatic C-H stretching vibrations, and C=C stretching from the allyl group.[11]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C12H12N2O, MW: 200.24 g/mol ).
Biological Activities and Potential Applications
The 4(3H)-quinazolinone scaffold is a cornerstone in the development of therapeutic agents.[12] The introduction of various substituents at the 2 and 3-positions has been shown to modulate the biological activity of these compounds significantly.
Anticonvulsant Activity:
A study by Al-Deeb et al. investigated a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives for their anticonvulsant properties.[12] Their research demonstrated that these compounds exhibit significant anticonvulsant activity in animal models, suggesting that the 3-allyl substitution is a favorable feature for this biological effect. The proposed mechanism of action for some quinazolinone-based anticonvulsants involves the modulation of GABA-A receptors.[12]
Anticancer Activity:
Numerous 2,3-disubstituted quinazolinone derivatives have been reported to possess potent anticancer activity.[1][2] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase or dihydrofolate reductase.[2] While specific studies on the anticancer activity of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone are limited, the structural motif suggests that it could be a valuable candidate for further investigation in this area.
Other Potential Activities:
Given the broad range of biological activities associated with the quinazolinone scaffold, 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone and its derivatives could also be explored for other therapeutic applications, including:
-
Anti-inflammatory: Certain quinazolinone derivatives have shown significant anti-inflammatory effects.[6][11]
-
Antimicrobial: The quinazolinone nucleus is present in several compounds with antibacterial and antifungal properties.[4][5]
-
Antiviral: Some quinazolinone derivatives have been investigated for their antiviral activities.[5]
Structure-Activity Relationship (SAR) Insights:
The biological activity of 4(3H)-quinazolinones is highly dependent on the nature and position of the substituents. The methyl group at the 2-position and the allyl group at the 3-position in the title compound are key determinants of its pharmacological profile. Further modifications of these groups could lead to the discovery of more potent and selective therapeutic agents.
Conclusion and Future Perspectives
4(3H)-Quinazolinone, 2-methyl-3-(2-propenyl)- represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of central nervous system disorders and oncology. The synthetic accessibility of this compound, coupled with the vast chemical space that can be explored through further derivatization, makes it an attractive target for medicinal chemists.
Future research should focus on the following areas:
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Comprehensive Biological Screening: A broader evaluation of the pharmacological profile of 2-methyl-3-(2-propenyl)-4(3H)-quinazolinone is warranted to explore its potential in other therapeutic areas beyond anticonvulsant activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its rational development as a drug candidate.
-
Lead Optimization: Systematic structural modifications of the 2-methyl and 3-allyl groups, as well as the quinazolinone core, could lead to the identification of analogs with improved potency, selectivity, and pharmacokinetic properties.
References
- Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2021). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.
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PubChem. 2-Methyl-4(3H)-quinazolinone. Available from: [Link]
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar.
- Zhang, Z., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(6), 7724-7738.
- Al-Deeb, O. A., Al-Abdullah, N. H., & El-Adwy, A. M. (2016). Molecular Docking, Synthesis and Biological Evaluation of Some Novel 2-Substituted-3-allyl-4(3H)-quinazolinone Derivatives as Anticonvulsant Agents. Journal of Chemical and Pharmaceutical Research, 8(9), 1-12.
- Song, B. A., et al. (2007). Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)
- Abdel-Gawad, S. M., et al. (2010). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37.
- Abdel-Wahab, B. F., et al. (2011). Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes.
- Abdelkhalek, M. M., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
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ChemSynthesis. 2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. Available from: [Link]
- Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing.
- Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
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- Chen, C., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. Tetrahedron Letters, 56(43), 5893-5897.
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